molecular formula C8H11NO3 B14871154 2-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)acetonitrile

2-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)acetonitrile

Cat. No.: B14871154
M. Wt: 169.18 g/mol
InChI Key: PJJGKOTUGJNDAG-UHFFFAOYSA-N
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Description

2-(4-Methyl-2,6,7-trioxabicyclo[222]octan-1-yl)acetonitrile is a chemical compound known for its unique bicyclic structure This compound is characterized by the presence of a trioxabicyclo[222]octane ring system, which imparts distinct chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)acetonitrile typically involves the reaction of 4-methyl-2,6,7-trioxabicyclo[2.2.2]octane with acetonitrile under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Nucleophilic substitution reactions are common, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide and various alkyl halides facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted acetonitrile derivatives.

Scientific Research Applications

2-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)acetonitrile involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. The trioxabicyclo[2.2.2]octane ring system plays a crucial role in stabilizing the compound’s interactions with these targets, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2,6,7-trioxabicyclo[2.2.2]octane: Shares the trioxabicyclo[2.2.2]octane ring system but lacks the acetonitrile group.

    (1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol: Similar bicyclic structure with a hydroxymethyl group instead of an acetonitrile group.

    2,6,7-Trioxabicyclo[2.2.2]octane-4-methanol,1-methyl: Another derivative with a hydroxymethyl group.

Uniqueness

2-(4-Methyl-2,6,7-trioxabicyclo[222]octan-1-yl)acetonitrile is unique due to the presence of both the trioxabicyclo[222]octane ring system and the acetonitrile group

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

2-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)acetonitrile

InChI

InChI=1S/C8H11NO3/c1-7-4-10-8(2-3-9,11-5-7)12-6-7/h2,4-6H2,1H3

InChI Key

PJJGKOTUGJNDAG-UHFFFAOYSA-N

Canonical SMILES

CC12COC(OC1)(OC2)CC#N

Origin of Product

United States

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